

# Literature review of 2-Methylbenzo[d]thiazole-5-carbaldehyde

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## Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-5-carbaldehyde

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An In-depth Technical Guide to **2-Methylbenzo[d]thiazole-5-carbaldehyde**: Synthesis, Properties, and Applications in Drug Discovery

## Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for the wide array of biological activities exhibited by its derivatives.<sup>[1][2][3]</sup> This technical guide focuses on a key intermediate, **2-Methylbenzo[d]thiazole-5-carbaldehyde**, providing an in-depth analysis for researchers, scientists, and professionals in drug development. We will explore its physicochemical properties, plausible synthetic routes, chemical reactivity, and its potential as a precursor for novel therapeutic agents. This document is designed to be a comprehensive resource, amalgamating theoretical knowledge with practical insights to facilitate further research and application of this versatile molecule.

## The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a benzene ring with a thiazole ring gives rise to the benzothiazole system, a heterocyclic scaffold of significant interest in the pharmaceutical and material sciences.<sup>[1][4]</sup> Derivatives of benzothiazole are known to possess a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.<sup>[5][6][7]</sup> The specific biological function is heavily influenced by the nature and position of

substituents on the benzothiazole core.<sup>[4][7]</sup> The methyl group at the 2-position and a carbaldehyde group on the benzene ring, as seen in **2-Methylbenzo[d]thiazole-5-carbaldehyde**, offer versatile handles for synthetic modifications, making it a valuable building block for creating libraries of potential drug candidates.<sup>[1]</sup>

## Physicochemical Properties of 2-Methylbenzo[d]thiazole-5-carbaldehyde

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of **2-Methylbenzo[d]thiazole-5-carbaldehyde** are summarized in the table below, based on data from PubChem.<sup>[8]</sup>

Property	Value	Source
CAS Number	20061-46-5	<sup>[8][9][10]</sup>
Molecular Formula	C9H7NOS	<sup>[8][9]</sup>
Molecular Weight	177.22 g/mol	<sup>[8]</sup>
IUPAC Name	2-methyl-1,3-benzothiazole-5-carbaldehyde	<sup>[8]</sup>
SMILES	<chem>CC1=NC2=CC(C=O)=CC=C2S1</chem>	<sup>[8][9]</sup>
XLogP3	2.2	<sup>[8]</sup>
Hydrogen Bond Donor Count	0	<sup>[8]</sup>
Hydrogen Bond Acceptor Count	2	<sup>[8]</sup>
Rotatable Bond Count	1	<sup>[8]</sup>
Purity	Typically ≥ 95%	<sup>[9]</sup>
Appearance	Yellow to light brown solid	<sup>[11]</sup>

Hazard Information: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.<sup>[8]</sup> Appropriate personal protective equipment

should be used when handling.

## Synthesis of 2-Methylbenzo[d]thiazole-5-carbaldehyde

While a specific, detailed synthetic protocol for **2-Methylbenzo[d]thiazole-5-carbaldehyde** is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published syntheses of related benzothiazole derivatives. A common approach involves the cyclization of 2-aminothiophenol with an appropriate carboxylic acid or its derivative, followed by functional group manipulation.

A proposed two-step synthesis is outlined below:

### Step 1: Synthesis of 2-Methylbenzo[d]thiazole

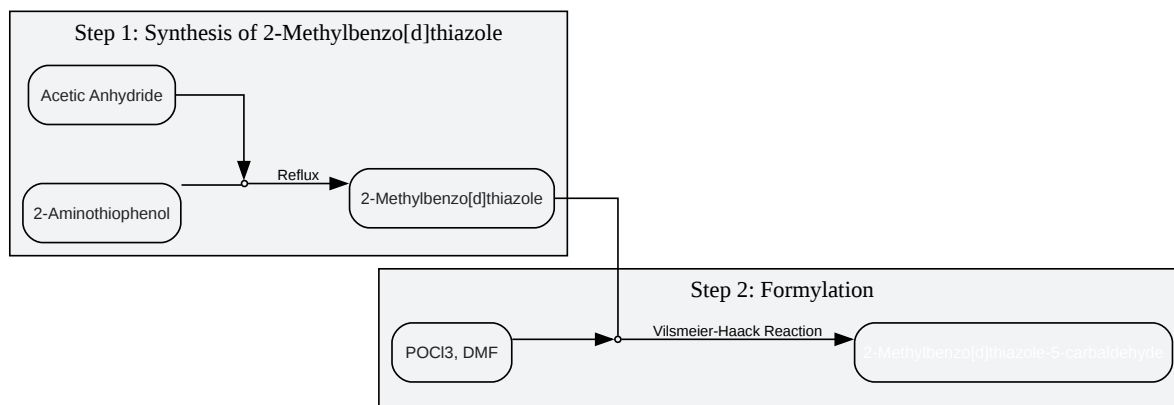
The initial step involves the synthesis of the 2-methylbenzothiazole core. This is typically achieved through the condensation of 2-aminothiophenol with acetic anhydride.

- **Rationale:** Acetic anhydride serves as both a reactant and a solvent in this reaction, providing the acetyl group that will form the 2-methyl and thiazole ring components. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzothiazole ring. This is a well-established and high-yielding method for the synthesis of 2-substituted benzothiazoles.[\[12\]](#)

### Step 2: Formylation of 2-Methylbenzo[d]thiazole

The second step is the introduction of the carbaldehyde group at the 5-position of the benzothiazole ring. A Vilsmeier-Haack reaction is a suitable method for this transformation.

- **Rationale:** The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. The benzothiazole ring system is sufficiently activated to undergo electrophilic substitution. The Vilsmeier reagent, generated in situ from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), acts as the electrophile. The reaction typically shows good regioselectivity, and for many benzothiazole systems, substitution occurs at the 5- or 7-positions.



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Caption: Proposed two-step synthesis of **2-Methylbenzo[d]thiazole-5-carbaldehyde**.

## Detailed Experimental Protocol (Proposed)

### Step 1: Synthesis of 2-Methylbenzo[d]thiazole

- To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-aminothiophenol (56.1 mmol).
- Slowly add acetic anhydride (25 mL) to the flask.
- Heat the reaction mixture to reflux (approximately 140-150 °C) for 3-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the flask to room temperature.
- Neutralize the mixture with a 0.5 M aqueous solution of sodium hydroxide.
- Extract the product with ethyl acetate (3 x 15 mL).

- Dry the combined organic layers over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography to yield 2-methylbenzo[d]thiazole as a pale-yellow oil.[\[12\]](#)

#### Step 2: Vilsmeier-Haack Formylation of 2-Methylbenzo[d]thiazole

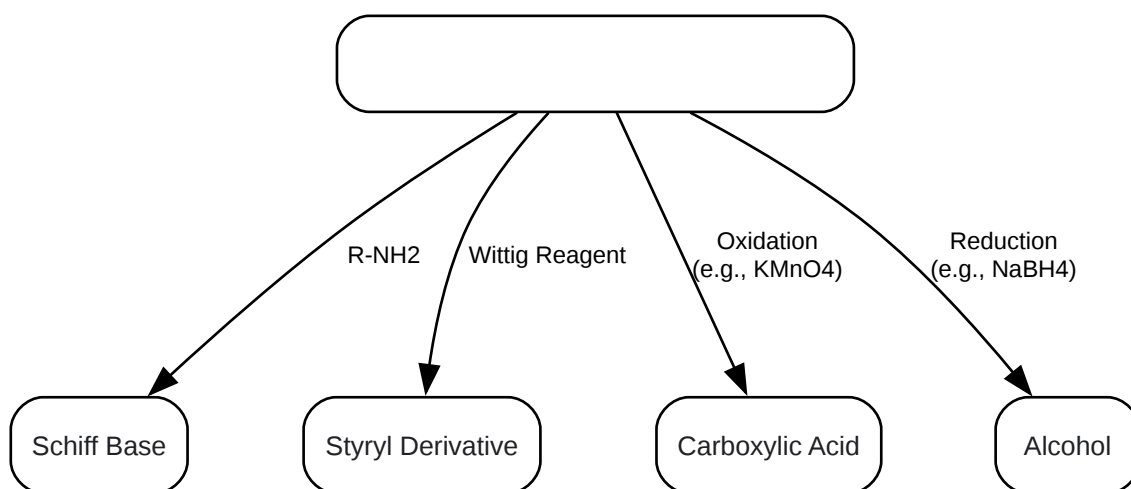
- In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF, 3 equivalents).
- Cool the flask in an ice bath to 0-5 °C.
- Add phosphorus oxychloride (POCl<sub>3</sub>, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.
- Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
- Add a solution of 2-methylbenzo[d]thiazole (1 equivalent) in dry DMF dropwise to the reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
- The crude product will precipitate out of the solution.
- Filter the solid, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **2-Methylbenzo[d]thiazole-5-carbaldehyde**.

## Chemical Reactivity and Synthetic Applications

The chemical reactivity of **2-Methylbenzo[d]thiazole-5-carbaldehyde** is primarily dictated by the aldehyde functional group. This group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Key reactions include:

- **Condensation Reactions:** The aldehyde can readily undergo condensation reactions with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) or with amines to form Schiff bases. These reactions are fundamental in building more complex molecular architectures.[13]
- **Wittig Reaction:** Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde group into an alkene, providing a route to styrylbenzothiazole derivatives, which have shown interesting photoprotective and antioxidant properties.[12]
- **Oxidation and Reduction:** The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol, further expanding the range of accessible derivatives.
- **Henry Reaction:** Reaction with nitroalkanes in the presence of a base yields  $\beta$ -nitro alcohols, which are valuable synthetic intermediates.



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Caption: Key synthetic transformations of the aldehyde group.

## Biological Significance and Therapeutic Potential of Derivatives

While **2-Methylbenzo[d]thiazole-5-carbaldehyde** itself is primarily a synthetic intermediate, its derivatives are of significant interest in medicinal chemistry. The benzothiazole nucleus is a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity.<sup>[2]</sup>

Derivatives of benzothiazole have been reported to exhibit a wide range of pharmacological activities, including:

- **Anticancer Activity:** Many benzothiazole derivatives have shown potent anticancer activity against various cell lines.<sup>[3][14][15]</sup>
- **Antimicrobial and Antifungal Activity:** The benzothiazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties.<sup>[5][6]</sup>
- **Anti-inflammatory and Analgesic Activity:** Certain benzothiazole-based compounds have demonstrated promising anti-inflammatory and analgesic effects.<sup>[2]</sup>
- **Enzyme Inhibition:** Benzothiazole derivatives have been identified as inhibitors of several enzymes, including monoamine oxidase and heat shock protein 90, which are important targets in neurodegenerative diseases and cancer, respectively.<sup>[5][6]</sup>

The aldehyde functionality of **2-Methylbenzo[d]thiazole-5-carbaldehyde** provides a convenient starting point for the synthesis of novel compounds to be screened for these and other biological activities.

## Conclusion and Future Outlook

**2-Methylbenzo[d]thiazole-5-carbaldehyde** is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward, albeit not widely published, synthesis and the reactivity of its aldehyde group make it an ideal starting material for the creation of diverse molecular libraries. The proven track record of the benzothiazole scaffold in drug discovery suggests that derivatives of this compound hold significant promise for the development of new therapeutic agents. Future research should focus on the synthesis and

biological evaluation of novel compounds derived from **2-Methylbenzo[d]thiazole-5-carbaldehyde** to explore their full therapeutic potential.

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